![molecular formula C26H46N4O8 B11815312 1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
1-Boc-1,7-diazaspiro[3.5]nonane Oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a compound known for its unique structure and significant applications in various fields of scientific research. This compound is often used as a reagent in the synthesis of kinase inhibitors and other complex organic molecules .
准备方法
The synthesis of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The preparation generally includes substitution reactions and esterification processes to achieve the desired product . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Commonly used in organic synthesis, substitution reactions involve replacing one functional group with another.
Typical reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including kinase inhibitors.
Biology: Plays a role in the development of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .
相似化合物的比较
Oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Another compound with a similar spiro structure, used in similar applications.
tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate: A related compound with an oxalate group, offering different reactivity and applications.
These comparisons highlight the uniqueness of oxalic acid, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate in terms of its specific structure and reactivity, making it valuable in various fields of research and industry.
属性
分子式 |
C26H46N4O8 |
|---|---|
分子量 |
542.7 g/mol |
IUPAC 名称 |
tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
GBIRQTWGNRIJOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC12CCNCC2.CC(C)(C)OC(=O)N1CCC12CCNCC2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


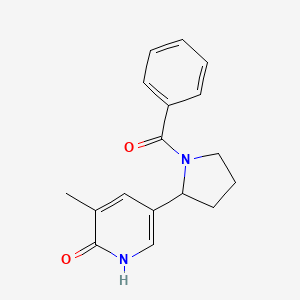


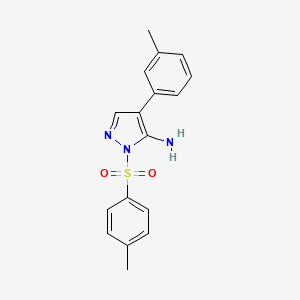
![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)
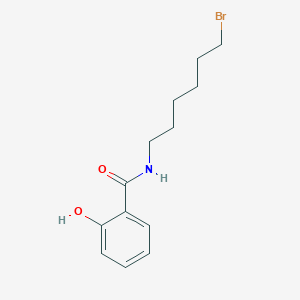


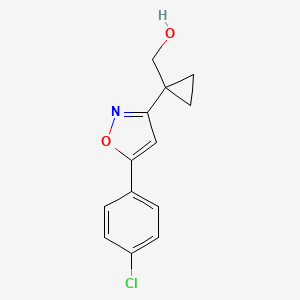

![[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate](/img/structure/B11815276.png)
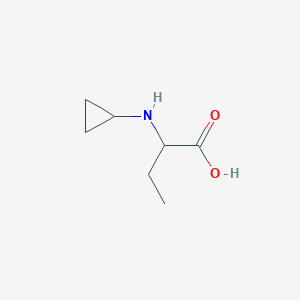
![2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium](/img/structure/B11815297.png)
